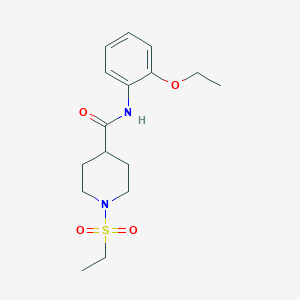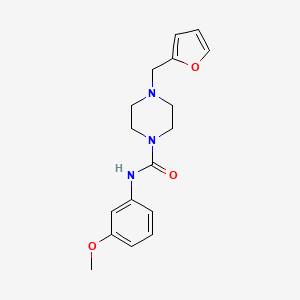
N-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as EPPS, is a compound that has gained significant attention in the field of scientific research due to its unique properties. EPPS is a piperidine derivative that has been synthesized through various methods and has been found to have potential applications in various fields such as biochemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of EPPS is not fully understood, but it is believed to act as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a critical role in synaptic plasticity and memory formation. EPPS has been found to enhance the activity of glutamate receptors, leading to an increase in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
EPPS has been found to have various biochemical and physiological effects. In vitro studies have shown that EPPS can enhance the solubility of membrane proteins, leading to improved protein crystallization. In vivo studies have shown that EPPS can enhance synaptic plasticity and memory formation. EPPS has also been found to have neuroprotective effects, protecting neurons from oxidative stress and neurotoxicity.
実験室実験の利点と制限
One of the primary advantages of using EPPS in lab experiments is its ability to enhance the solubility of membrane proteins, leading to improved protein crystallization. EPPS has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using EPPS in lab experiments is its potential toxicity at high concentrations, which can affect the results of the experiments.
将来の方向性
There are several future directions for the study of EPPS. One potential direction is the development of EPPS-based drugs for the treatment of neurodegenerative diseases. Another direction is the study of EPPS in the context of synaptic plasticity and memory formation, which could lead to the development of new treatments for various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of EPPS and its potential side effects at high concentrations.
Conclusion:
In conclusion, EPPS is a compound that has gained significant attention in the field of scientific research due to its unique properties. EPPS has potential applications in various fields such as biochemistry, pharmacology, and neuroscience. EPPS has been found to have various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of EPPS, which could lead to the development of new treatments for various neurological disorders.
合成法
EPPS can be synthesized through various methods, including the reaction of piperidine with 2-ethoxybenzoyl chloride and ethylsulfonyl chloride in the presence of a base. The reaction produces EPPS as a white crystalline solid with a high yield.
科学的研究の応用
EPPS has been found to have potential applications in various fields of scientific research. In biochemistry, EPPS has been used as a buffer in protein crystallization, and it has been shown to enhance the solubility of membrane proteins. In pharmacology, EPPS has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, EPPS has been found to enhance synaptic plasticity and has been studied for its potential use in the treatment of various neurological disorders.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-22-15-8-6-5-7-14(15)17-16(19)13-9-11-18(12-10-13)23(20,21)4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJKPMXNZJYNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5498411.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5498420.png)
![N-benzyl-N'-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]sulfamide](/img/structure/B5498428.png)
![N-[1-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5498440.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5498445.png)
![5-(4-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498452.png)
![N-[2-[1-cyano-2-(3-nitrophenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5498454.png)

![1-[4-(2-nitrovinyl)phenyl]piperidine](/img/structure/B5498460.png)
![N-(2-methoxyethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5498463.png)
![6-(2-phenylvinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498469.png)
![N-{[(2-ethylphenyl)amino]carbonyl}benzamide](/img/structure/B5498470.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridazin-3-yl)thiomorpholine](/img/structure/B5498477.png)
